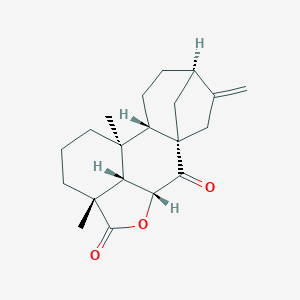
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxokaurenolide is a natural product found in plants such as Clematoclethra scandens and Mitrephora glabra It is a member of the kaurane diterpenoids, which are known for their diverse biological activities
Aplicaciones Científicas De Investigación
7-Oxokaurenolide has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxokaurenolide typically involves the oxidation of kaurenoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods: Continuous flow processes and catalytic hydrogenation techniques could be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxokaurenolide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 7-Oxokaurenolide to less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Catalytic hydrogenation using Raney nickel.
Substitution: Various organic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized derivatives, while reduction can produce less oxidized forms.
Mecanismo De Acción
The mechanism of action of 7-Oxokaurenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Kaurenoic Acid: A precursor to 7-Oxokaurenolide, known for its anti-inflammatory properties.
Steviol: Another kaurane diterpenoid with sweetening properties.
Grandiflorenic Acid: A related compound with potential anticancer activity.
Uniqueness: 7-Oxokaurenolide is unique due to its specific oxidation state and the resulting biological activities.
Propiedades
Número CAS |
19794-40-2 |
|---|---|
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(1S,2S,5R,8R,10R,13R,17S)-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-9,12-dione |
InChI |
InChI=1S/C20H26O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-15H,1,4-10H2,2-3H3/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |
Clave InChI |
VCCKBMBRVGBEIV-UFUZVNNQSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@H]1[C@H](C(=O)[C@]45[C@H]2CC[C@H](C4)C(=C)C5)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
SMILES canónico |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


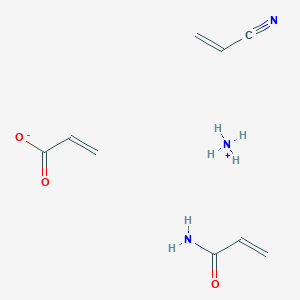
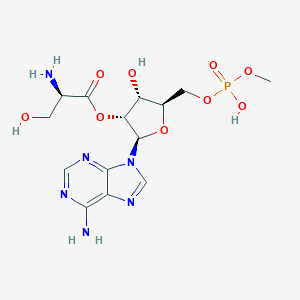
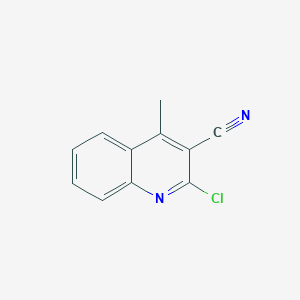
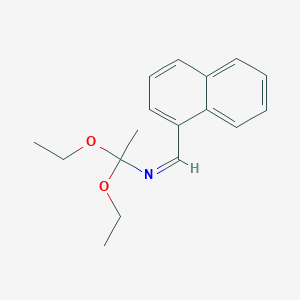
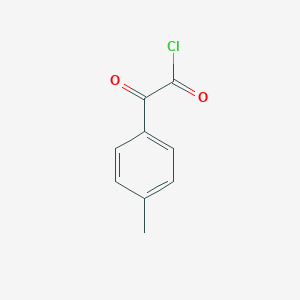
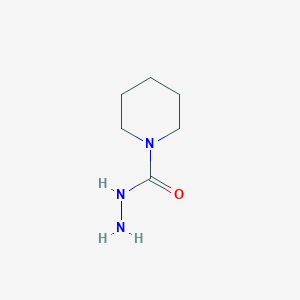
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propionate](/img/structure/B9888.png)
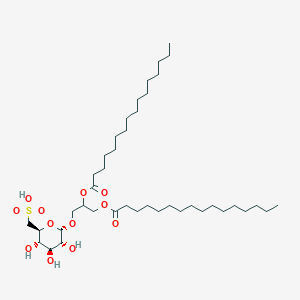
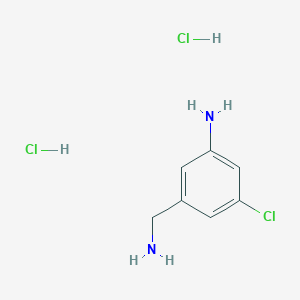
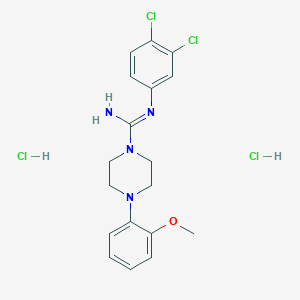
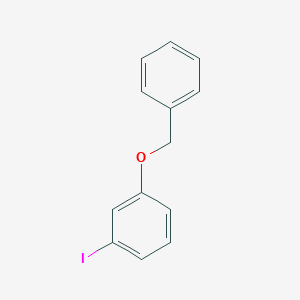
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide](/img/structure/B9898.png)
